
Quinacridone
Overview
Description
Quinacridone (C₂₀H₁₂N₂O₂) is a high-performance organic pigment renowned for its vibrant color, exceptional lightfastness, and chemical stability . It exists in multiple polymorphic forms (α, β, γ), each with distinct crystallographic arrangements that dictate electronic and optical properties. The α-polymorph, for instance, features π-stacking, hydrogen bonding (H-bonding), and van der Waals interactions, which enhance charge transport in organic semiconductors . This compound derivatives, such as N,N'-dialkylated variants, exhibit improved solubility while retaining intermolecular H-bonding, enabling applications in organic electronics and photovoltaics . Its robust hydrogen-bonded network contributes to superior environmental stability compared to non-hydrogen-bonded analogs like pentacene .
Preparation Methods
Quinacridone is synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to afford dihydrothis compound. This intermediate is then readily dehydrogenated to form this compound . Industrial production methods often involve the use of substituted anilines to obtain various derivatives of this compound . The synthetic routes are designed to ensure high purity and yield, making the process efficient for large-scale production.
Chemical Reactions Analysis
Quinacridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which are used to modify its color properties.
Substitution: Substituted anilines are used to create derivatives of this compound, which can alter its hue and other properties.
Common reagents used in these reactions include aniline, succinosuccinate esters, and various oxidizing agents. The major products formed from these reactions are different derivatives of this compound, each with unique color properties and applications .
Scientific Research Applications
Introduction to Quinacridone
This compound is a synthetic organic pigment known for its vibrant colors and excellent stability. It belongs to the class of polycyclic aromatic compounds and is primarily used in paints, coatings, plastics, and inks due to its outstanding lightfastness and chemical resistance.
Pigments
This compound pigments are widely used in various industries due to their high-performance characteristics:
- Color Range : Quinacridones produce shades ranging from red to violet.
- Stability : They exhibit exceptional heat stability and solvent resistance.
- Lightfastness : this compound pigments maintain their color over time when exposed to light.
Table 1: Properties of this compound Pigments
Property | Description |
---|---|
Color Range | Red to Violet |
Heat Stability | High |
Solvent Resistance | Excellent |
Lightfastness | Superior |
Electronics
Recent studies have explored the use of quinacridones in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs):
- Charge Transport : N,N′-substituted quinacridones have been found to enhance charge transport properties in electronic devices.
- Film Formation : These compounds can be processed into thin films suitable for electronic applications.
Case Study: N,N′-Substituted Quinacridones
A study investigated the properties of various N,N′-substituted quinacridones, revealing that methyl-substituted derivatives exhibited superior charge transport compared to other substitutions. The findings are summarized below:
Substitution Type | Charge Transport Efficiency |
---|---|
Methyl | Highest |
Di-phenyl | Moderate |
Di-butyl | Lowest |
Photocatalysis
This compound has emerged as a promising material in photocatalytic applications:
- Water Splitting : this compound dyes have shown potential in photocatalytic water splitting processes.
- Carbon Dioxide Reduction : Their ability to absorb visible light makes them suitable for converting carbon dioxide into useful chemicals.
Table 2: Photocatalytic Applications of this compound
Application | Description |
---|---|
Water Splitting | Converts water into hydrogen using solar energy |
Carbon Dioxide Reduction | Transforms CO2 into hydrocarbons |
Structural Chemistry
The structural properties of this compound influence its performance in various applications. Studies have shown that the molecular structure affects intermolecular interactions, which are crucial for pigment performance and electronic properties.
Computational Studies
Computational investigations have optimized the geometry of this compound using methods like B3LYP and HF, revealing critical bond lengths and angles that impact its physical properties.
Table 3: Optimized Bond Lengths of this compound
Bond Type | Length (Å) |
---|---|
C−C | 1.369 - 1.401 |
N−C | 1.368 - 1.381 |
O−C | 1.197 - 1.226 |
Mechanism of Action
The mechanism of action of quinacridone involves its interaction with light and other molecules. This compound pigments absorb light in the visible region, which gives them their intense color. The molecular structure of this compound allows for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to its stability and color properties . These interactions also play a role in the compound’s ability to act as a photocatalyst in various chemical reactions .
Comparison with Similar Compounds
Quinacridone vs. Pentacene
Structural and Functional Differences :
- This compound contains four additional functional groups (ketones and amines) compared to pentacene, a five-ring polycyclic aromatic hydrocarbon (PAH). These groups facilitate enzymatic degradation, reducing ecotoxicity .
- H-bonding in this compound stabilizes its radical cations, preventing overoxidation, whereas pentacene is prone to irreversible degradation under oxidative conditions .
Electronic and Device Performance :
Property | This compound | Pentacene | Reference |
---|---|---|---|
OFET Mobility (cm²/V·s) | ~0.1 | ~0.1–1.0 | |
Charge Carrier Stability | High (resists oxidation) | Low (rapid degradation) | |
Photostability | Superior | Moderate |
This compound’s photoinduced charge generation efficiency in diodes exceeds pentacene by two orders of magnitude, though charge transfer to C₆₀ is less effective .
This compound vs. Carbon Black
- Environmental Impact : this compound’s ketone/amine groups enable microbial recognition and metabolic breakdown, unlike carbon black’s inertness .
This compound vs. Other Acridones
Derivatives like 2,9-dimethylthis compound (DQA) and biogenic acridone exhibit distinct toxicological and electronic profiles:
Property | This compound (QA) | 2,9-Dimethyl QA (DQA) | Biogenic Acridone | |
---|---|---|---|---|
NOEC (Daphnia Magna) | 10 mg/L | 1 mg/L | 0.1 mg/L | |
Druglikeness Score | +0.5 | +0.3 | -0.2 | |
Solubility | Low | Moderate | High |
DQA’s alkyl substituents reduce intermolecular H-bonding, lowering ecotoxicity but compromising charge transport efficiency compared to QA .
Polymorph-Specific Comparisons
- α-Quinacridone : Dominated by π-stacking and H-bonding, it exhibits a complex band structure with anisotropic charge transport, ideal for organic semiconductors .
- β-Quinacridone : Acts as a strong α-nucleating agent in isotactic polypropylene (iPP), inducing tightly packed α-phase crystals .
- γ-Quinacridone : Functions as a versatile nucleator, inducing β-phase iPP at <140°C and α-phase at >140°C .
Triptycene-Fused this compound Derivatives
Embedding this compound into triptycene scaffolds enhances solubility and solid-state fluorescence quantum yield (up to 70% in thin films) while retaining the core’s electronic structure . For example:
- Photostability : Triptycene-fused derivatives show 3× longer lifetime in PMMA films than classical quinacridones .
- Processability : Boc-protected derivatives enable solution-based device fabrication without aggregation-induced quenching .
Key Research Findings
- Degradability : this compound’s functional groups promote enzymatic breakdown, reducing environmental persistence by 90% compared to pentacene .
- Nucleation Versatility : γ-Quinacridone’s dual-phase induction in iPP highlights its utility in polymer engineering .
- Stability-Through-Design : Hydrogen bonding and heteroatoms (N, O) in this compound mitigate oxidative degradation, extending OLED operational lifetimes .
Biological Activity
Quinacridone is a synthetic organic compound primarily known for its use as a pigment in various applications, including paints, inks, and plastics. Its chemical structure, characterized by a fused ring system, contributes to its vibrant colors and stability. However, recent research has begun to explore its biological activity, particularly in terms of toxicity, biocompatibility, and potential therapeutic applications.
This compound (C20H12N2O2) is a member of the quinonoid family and is recognized for its insolubility in water and most organic solvents. This property limits its bioavailability and absorption in biological systems, which has significant implications for its safety profile in various applications . The compound exists in several tautomeric forms, which exhibit distinct physicochemical properties influencing their biological interactions.
General Toxicity
Quinacridones are generally considered non-toxic due to their low solubility and bioavailability. Studies indicate that they do not exhibit significant acute toxicity or chronic effects when exposure occurs via inhalation or dermal routes . The Derived No-Effect Level (DNEL) for inhalation exposure is established at 3 mg/m³, indicating a low risk under typical conditions of use .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to assess the potential environmental impact of quinacridones. For instance, the QSAR data for 2,9-dimethylthis compound (DQA) show that it is non-active regarding estrogen and androgen receptor-mediated effects, suggesting minimal endocrine disruption potential . Table 1 summarizes key QSAR findings:
Property | Value |
---|---|
Persistence in Water (days) | 26.3 |
Sewage Treatment Plant Total Removal (%) | 34.83 |
Sludge EC50 (mg/L) | 31.13 |
Estrogen Receptor Activity | Non-active |
Androgen Receptor Activity | Antagonist |
Biocompatibility Studies
Recent investigations into the biocompatibility of this compound have shown promising results. A study assessing the biocompatibility of organic semiconductor pigments, including this compound, indicated that these compounds do not elicit adverse biological effects at low concentrations . This finding positions this compound as a candidate for applications in biomedical fields where biocompatibility is crucial.
Cellular Interaction and Cytotoxicity
Research has explored the interaction of this compound with cellular systems. One study demonstrated that this compound exhibits low cytotoxicity towards various cell lines while maintaining effective cellular uptake mechanisms . This characteristic could be leveraged for drug delivery systems or as a contrast agent in imaging applications.
DNA Interaction Studies
The interaction of this compound with DNA has been investigated to understand its potential therapeutic roles. Some studies suggest that this compound derivatives may bind to DNA, influencing cellular processes such as proliferation and apoptosis . These interactions warrant further exploration to determine their implications in cancer therapy or as chemotherapeutic agents.
Q & A
Q. Basic: What experimental methods are recommended for characterizing quinacridone derivatives in solid-state studies?
Answer:
Key characterization techniques include:
- X-ray Diffraction (XRD): To resolve crystal structures and polymorphism, as this compound derivatives exhibit distinct packing arrangements (e.g., monoclinic vs. triclinic systems) .
- UV-Vis and Fluorescence Spectroscopy: To analyze aggregation behavior and electronic transitions, particularly for derivatives modified with aliphatic substituents to enhance solubility .
- Terahertz (THz) Spectroscopy: To distinguish polymorphs (e.g., β-, γ-quinacridone) based on low-frequency vibrational modes, such as carbonyl oxygen rocking .
- Infrared (IR) Spectroscopy: To identify hydrogen-bonding interactions critical for molecular stacking .
Q. Basic: How do hydrogen-bonding networks influence this compound’s photophysical properties?
Answer:
Hydrogen bonding between imino/carbonyl groups enforces planar molecular stacking, enhancing intermolecular charge transfer and aggregation-induced emission (AIE). For example:
- Unsubstituted this compound forms rigid, insoluble networks with strong π-π interactions, leading to redshifted emission .
- N,N'-dialkylated derivatives disrupt hydrogen bonding, increasing solubility while retaining partial stacking for optoelectronic applications .
Methodologically, controlled substitution (e.g., butyl chains) balances solubility and optoelectronic performance .
Q. Advanced: How can computational methods address discrepancies in predicting this compound’s electronic structure?
Answer:
Standard density functional theory (DFT) often underestimates band gaps due to inadequate treatment of exchange-correlation effects. Advanced approaches include:
- Optimally Tuned Range-Separated Hybrid (OT-RSH): Accurately predicts ionization potentials (IPs) and band gaps by tuning range-separation parameters for gas-phase and bulk phases .
- Screened Range-Separated Hybrid (OT-SRSH): Incorporates dielectric screening to model polarization effects in crystalline this compound, aligning theoretical valence band spectra with angle-resolved photoemission (ARUPS) data .
- GW Corrections: Improves quasiparticle energies for frontier orbitals, resolving ordering discrepancies between theory and experiment .
Q. Advanced: What experimental strategies resolve contradictions in polymorph-dependent luminescence?
Answer:
Polymorphs (A–F) of N,N-di(n-butyl)this compound exhibit emission shifts due to variations in π-π stacking and hydrogen bonding:
- Strong π-π Interactions: Polymorphs with tighter stacking (e.g., monoclinic phases) show redshifted emission (λmax ≈ 620 nm) .
- Weak Interactions: Triclinic pseudopolymorphs with disrupted stacking emit at shorter wavelengths (λmax ≈ 580 nm) .
Methodological Recommendations: - Use solvent vapor annealing to control crystallization kinetics.
- Employ grazing-incidence XRD to correlate packing modes with emission spectra .
Q. Advanced: How do chirality and surface adsorption affect this compound’s structural organization on substrates?
Answer:
On Ag(111) surfaces, this compound forms mirror domains with 2D chirality:
- STM Studies: Reveal enantiomeric dimers with alternating handedness along molecular rows. However, limited resolution at room temperature necessitates low-temperature imaging .
- LEED Analysis: Simulated patterns must account for stochastic antiphase boundaries and molecular structure factors (e.g., carbon/nitrogen backscattering asymmetry) to match experimental data .
Experimental Design: - Combine temperature-controlled STM with density functional theory (DFT)-based structure factor simulations .
Q. Basic: What are the primary synthetic routes for this compound derivatives, and how do substituents impact functionality?
Answer:
Synthesis Routes:
- Cyclization of 2,5-bis(anilino)terephthalic acid: A common method for core this compound synthesis .
- N-Alkylation: Introduces substituents (e.g., methyl, butyl) to enhance solubility without disrupting hydrogen bonding .
Functional Impact: - Electroluminescence: N,N'-dimethyl derivatives improve OLED efficiency (e.g., 19% external quantum efficiency) via enhanced charge injection .
- Photocatalysis: Substituents tune band gaps for solar fuel applications, as seen in this compound-based dye-sensitized solar cells .
Q. Advanced: Why do some this compound derivatives fail in field-effect transistor (FET) applications despite promising optoelectronic properties?
Answer:
Key Limitations:
- Dielectric Incompatibility: N,N'-dibutylthis compound exhibits poor charge transport on SiO₂ dielectrics due to interfacial traps .
- Mobility Constraints: Strong intermolecular coupling in unsubstituted this compound limits carrier mobility (<10⁻⁴ cm²/V·s) .
Mitigation Strategies: - Use high-k dielectrics (e.g., AlOx) to reduce interfacial resistance.
- Explore blended systems with conductive polymers to enhance mobility .
Q. Basic: How does solvent choice influence this compound aggregation in solution-phase studies?
Answer:
- Polar Solvents (e.g., DMF): Disrupt hydrogen bonding, yielding monomeric species with blue-shifted absorption.
- Nonpolar Solvents (e.g., Toluene): Promote H-aggregation via π-π stacking, evidenced by redshifted UV-Vis peaks and quenched fluorescence .
Protocol: - Use concentration-dependent UV-Vis/fluorescence to quantify critical aggregation concentrations (CACs) .
Properties
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMAYZCPIVABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027354 | |
Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
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Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |
Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
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Record name | Quinacridone | |
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Solubility |
Insoluble in water, Insoluble in organic solvents and dispersion media. | |
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Density |
1.5 | |
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Color/Form |
Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |
CAS No. |
1047-16-1 | |
Record name | Quinacridone | |
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Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
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Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
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Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
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Melting Point |
390 °C | |
Record name | Quinacridone | |
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Retrosynthesis Analysis
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